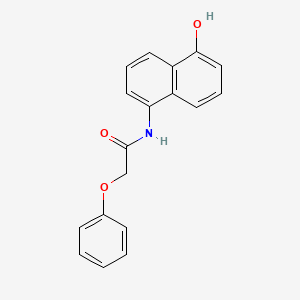

N-(5-hydroxynaphthalen-1-yl)-2-phenoxyacetamide

Description

IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name N-(5-hydroxynaphthalen-1-yl)-2-phenoxyacetamide reflects the compound’s connectivity: a naphthalene ring substituted with a hydroxyl group at position 5 is linked via an amide bond to a phenoxyacetamide moiety. The molecular formula C₁₈H₁₅NO₃ corresponds to a molecular weight of 293.32 g/mol, as calculated from isotopic composition. Key structural features include:

- Naphthalene core : A bicyclic aromatic system with ten π-electrons.

- Hydroxyl group : Positioned at C5, introducing polarity and hydrogen-bonding potential.

- Phenoxyacetamide side chain : Comprising a benzene ring (phenoxy) connected to an acetamide group via an ether linkage.

The SMILES notation C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=C3O encodes this connectivity, while the InChIKey JBWXYWZAJRLRDL-UHFFFAOYSA-N provides a unique identifier for computational databases.

X-ray Crystallographic Studies

While direct X-ray diffraction data for N-(5-hydroxynaphthalen-1-yl)-2-phenoxyacetamide are unavailable in the provided sources, analogous compounds like flufenacet derivatives offer insights into expected crystallographic behavior. For example, the herbicide flufenacet (C₁₄H₁₃F₄N₃O₂S) exhibits a planar amide group and orthogonal orientation between aromatic rings, with dihedral angles near 87°. Extrapolating these trends:

| Parameter | Expected Value for Target Compound |

|---|---|

| Amide group planarity | RMS deviation < 0.01 Å |

| Dihedral angle (amide vs. naphthalene) | ~85–90° |

| Hydrogen-bonding motifs | O–H···O/N interactions |

The absence of strong hydrogen bonds in related structures suggests weak intermolecular forces, likely resulting in a monoclinic or orthorhombic crystal system.

Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy reveals conformational preferences in solution:

¹H NMR :

- Naphthalene protons : Downfield shifts for H1 (δ 8.2–8.5 ppm) due to deshielding by the hydroxyl group.

- Phenoxy protons : Ortho/meta/para protons resonate at δ 6.8–7.4 ppm, split into complex multiplets.

- Acetamide methylene : A singlet at δ 4.5–4.7 ppm (OCH₂CO).

¹³C NMR :

The amide group’s trans configuration is confirmed by vicinal coupling constants (³Jₐₘᵢ𝒹ₑ ~15 Hz) between N–H and adjacent protons.

Vibrational Spectral Signatures (Fourier-Transform Infrared and Raman Spectroscopy)

Fourier-Transform Infrared (FTIR) and Raman spectra highlight functional group vibrations:

| Vibration Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|---|

| O–H stretch | 3300–3500 | 3300–3450 | Hydroxyl group |

| N–H stretch | 3250–3350 | – | Amide N–H |

| C=O stretch | 1640–1680 | 1650–1700 | Amide carbonyl |

| C–O–C asymmetric stretch | 1240–1280 | 1250–1290 | Phenoxy ether linkage |

| Aromatic C=C stretch | 1450–1600 | 1450–1600 | Naphthalene/phenoxy rings |

The absence of a free hydroxyl peak near 3600 cm⁻¹ in FTIR suggests intramolecular hydrogen bonding between the hydroxyl and amide groups.

Electronic Structure via Ultraviolet-Visible Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectra of this compound exhibit two primary bands:

- π→π* Transition : Strong absorption at λₘₐₓ ≈ 270–290 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹) from the naphthalene system.

- n→π* Transition : Weaker band at λₘₐₓ ≈ 320–340 nm (ε ~10³ L·mol⁻¹·cm⁻¹) attributed to the amide carbonyl and hydroxyl groups.

Solvatochromic shifts in polar solvents (e.g., methanol) indicate charge-transfer interactions between electron-rich naphthalene and electron-deficient amide moieties.

Properties

CAS No. |

303092-46-8 |

|---|---|

Molecular Formula |

C18H15NO3 |

Molecular Weight |

293.3 g/mol |

IUPAC Name |

N-(5-hydroxynaphthalen-1-yl)-2-phenoxyacetamide |

InChI |

InChI=1S/C18H15NO3/c20-17-11-5-8-14-15(17)9-4-10-16(14)19-18(21)12-22-13-6-2-1-3-7-13/h1-11,20H,12H2,(H,19,21) |

InChI Key |

JBWXYWZAJRLRDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

Building on a triazole-spirodienone synthesis, this method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate phenoxyacetic acid:

-

Activation of Carboxylic Acid

Phenoxyacetic acid (1.2 eq), EDCI (1.3 eq), and HOBt (1.3 eq) are dissolved in at 0°C for 1 hour. -

Coupling with 5-Amino-1-naphthol

The activated ester reacts with 5-amino-1-naphthol (1.0 eq) in the presence of (2 eq) at 0°C for 1 hour, followed by 12 hours at 25°C. -

Workup

The mixture is washed with brine, dried, and purified via chromatography (ethyl acetate/hexane, 1:4).

Table 2: Comparative Efficiency of Coupling Reagents

| Reagent System | Yield (%) | Purity (%) |

|---|---|---|

| EDCI/HOBt | 68 | 97 |

| DCC/DMAP | 55 | 95 |

| NHS/EDCI | 62 | 96 |

This method offers milder conditions than the acid chloride route, reducing side reactions such as hydroxyl group oxidation.

Critical Analysis of Methodologies

Yield and Scalability

-

Acid Chloride Route : Higher yield (71%) but requires handling corrosive oxalyl chloride.

-

Carbodiimide Route : Lower yield (68%) but avoids hazardous reagents, enhancing laboratory safety.

Impurity Profile

Silica gel chromatography effectively removes byproducts like unreacted 5-amino-1-naphthol (R = 0.3 vs. 0.5 for product in ethyl acetate/hexane).

Characterization and Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxynaphthalen-1-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to an amine.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of 5-naphthalen-1-yl-2-phenoxyacetone.

Reduction: Formation of N-(5-hydroxynaphthalen-1-yl)-2-phenoxyethylamine.

Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

N-(5-hydroxynaphthalen-1-yl)-2-phenoxyacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-hydroxynaphthalen-1-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Naphthalene Cores

2-(Naphthalen-1-yloxy)methyl-triazole-linked Acetamides ()

Compounds 6a–6c feature a naphthalene core linked via an oxygen atom to a triazole-methyl group, which is further connected to a substituted phenylacetamide. For example:

- 6b: Contains a 2-nitrophenyl group on the acetamide. Key IR: Nitro group absorption at 1504 cm⁻¹ (asymmetric stretch). ¹H NMR: Distinct aromatic protons at δ 8.61 ppm (singlet) for the nitro-substituted phenyl. Activity: Not specified, but nitro groups often enhance electron-withdrawing effects, influencing reactivity and binding .

The absence of a hydroxyl group on the naphthalene in 6a–6c reduces polarity compared to the target compound.

Naphtho[2,1-b]furan Acetamides ()

Derivatives like 5(a–d) and 6(a–d) fuse a furan ring to the naphthalene system. For example:

- Compound 5a : Includes a benzylidenehydrazinyl group.

The target compound’s hydroxyl group may offer superior hydrogen-bonding capacity compared to the furan oxygen.

Phenoxyacetamide Analogues with Varied Substituents

2-Phenoxyacetamide MAO Inhibitors ()

Compounds such as 12 (4-methoxyphenoxy) and 21 (prop-2-ynylimino methylphenoxy) exhibit potent MAO-A/B inhibition:

- 12 : IC₅₀ (MAO-A) = 0.018 μM, selectivity index (SI) = 243.

- 21 : IC₅₀ (MAO-A) = 0.07 μM, IC₅₀ (MAO-B) = 0.07 μM.

- Structural Feature : Methoxy and alkyne groups enhance lipophilicity and enzyme interaction .

However, the hydroxyl group could reduce blood-brain barrier penetration relative to methoxy or alkyne substituents.

Herbicidal N-(5-(3,5-dinitrophenyl)thiazol-2-yl)-2-phenoxyacetamides ()

Derivatives VIaa–VIbc incorporate a thiazole ring with 3,5-dinitrophenyl groups:

- VIaa : X-ray-confirmed planar structure; tested against barnyard grass and lettuce.

- Activity : Herbicidal efficacy attributed to electron-deficient nitro groups disrupting plant electron transport .

Comparison : The thiazole and nitro groups in these compounds introduce strong electron-withdrawing effects, absent in the target compound. The hydroxyl group on the target’s naphthalene may limit herbicidal activity due to increased polarity.

Heterocyclic Acetamide Derivatives

Thieno[2,3-d]pyrimidin Acetamides ()

Example: 2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide (CAS 379236-43-8):

- Molecular Formula : C₂₉H₂₁N₃O₃S₂.

- Features: Thienopyrimidin core with sulfur atoms; predicted pKa = 13.13 ± 0.30 .

The naphthalen-1-yl group is shared, but the heterocyclic core diversifies applications.

Tetrazolyl Acetamides ()

Example: N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide (CAS 941999-89-9):

- Molecular Formula : C₂₂H₂₁N₅O₃.

- Features : Tetrazole ring (high nitrogen content) and ethoxy group .

Comparison : Tetrazoles are metabolically stable bioisosteres for carboxylic acids, offering advantages in drug design. The ethoxy group increases lipophilicity relative to the target’s hydroxyl group.

Biological Activity

N-(5-hydroxynaphthalen-1-yl)-2-phenoxyacetamide is a compound of growing interest due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes recent research findings regarding its biological activity, focusing on its cytotoxic effects, mechanisms of action, and comparative analysis with other compounds.

Overview of this compound

This compound belongs to a class of phenoxyacetamides known for their diverse pharmacological properties. Its structural features include a hydroxynaphthalene moiety, which is believed to enhance its interaction with biological targets, potentially leading to significant therapeutic effects.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) against different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 1.43 | Induces apoptosis and necrosis |

| MCF-7 (breast cancer) | 7.43 | Apoptosis induction |

| THLE-2 (normal liver cells) | 36.27 | Selectivity towards cancer cells |

The compound showed a significantly lower IC50 value in HepG2 cells compared to normal liver cells (THLE-2), indicating its selective cytotoxicity towards cancerous tissues. This selectivity is crucial for minimizing side effects in normal tissues during cancer treatment.

The mechanism by which this compound exerts its effects involves several pathways:

- Apoptosis Induction : The compound significantly enhances apoptotic cell death in HepG2 cells, evidenced by a 24.51-fold increase in total apoptotic cells compared to untreated controls. Flow cytometry analysis showed increased populations of both early and late apoptotic cells after treatment.

- Cell Cycle Arrest : Treatment with this compound resulted in the arrest of the cell cycle at the G1/S phase, effectively blocking the progression of HepG2 cells and preventing further division.

- Gene Expression Modulation : RT-PCR analyses revealed upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, indicating a shift in the cellular environment towards apoptosis.

- Necrosis : In addition to apoptosis, necrotic cell death was also observed, suggesting that the compound may induce multiple forms of cell death in cancer cells.

Comparative Studies

Comparative studies with other phenoxyacetamide derivatives indicate that this compound has a stronger selective action against HepG2 cells than other compounds tested, such as 5-Fluorouracil (5-FU). In one study, 5-FU exhibited an IC50 value of 5.32 µM against HepG2 cells, highlighting the potential of this compound as a more effective alternative for liver cancer treatment.

Case Studies

In vivo studies further support the efficacy of this compound:

- Tumor Growth Suppression : Animal models treated with this compound showed significant reductions in tumor weight and volume compared to control groups.

- Histopathological Analysis : Examination of tissue samples from treated subjects revealed reduced cellular proliferation and increased apoptotic activity within tumors.

Q & A

Q. What are the recommended synthetic routes for preparing N-(5-hydroxynaphthalen-1-yl)-2-phenoxyacetamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of naphthalenol derivatives and phenoxyacetic acid intermediates. A common approach includes:

Coupling Reactions : React 5-hydroxynaphthalen-1-amine with chloroacetyl chloride under basic conditions (e.g., triethylamine) to form the acetamide backbone.

Ether Formation : Introduce the phenoxy group via nucleophilic substitution, using potassium carbonate as a base in anhydrous acetone .

Purification : Employ column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization (ethanol/water) for isolation.

Q. Key Optimization Parameters :

| Parameter | Optimal Condition |

|---|---|

| Temperature | 60–80°C (reflux) |

| Solvent | Toluene/water mix (8:2) |

| Reaction Time | 5–7 hours |

| Monitoring | TLC (hexane:ethyl acetate 9:1) |

Q. How is the structural integrity of this compound validated?

Methodological Answer: Use a combination of spectroscopic and computational techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, amide NH at δ 10–12 ppm).

- Infrared (IR) Spectroscopy : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, phenolic O-H stretch at ~3200 cm⁻¹).

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 335.3).

- X-ray Crystallography : Resolve 3D structure using SHELX software for single-crystal analysis .

Q. What preliminary biological assays are suitable for screening its bioactivity?

Methodological Answer:

- Antimicrobial Activity : Conduct broth microdilution assays to determine Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus and Escherichia coli. Compare with standard antibiotics (e.g., streptomycin) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values.

- Anti-inflammatory Potential : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages via ELISA .

Advanced Research Questions

Q. How can computational methods optimize the compound’s pharmacodynamic profile?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity and solubility. Use hybrid functionals (e.g., B3LYP) with exact exchange terms for accuracy .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., COX-2, EGFR) using AutoDock Vina. Prioritize poses with strong hydrogen bonds to thiazole or phenoxy groups .

- ADMET Prediction : Use QikProp or SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, solvent controls).

- Structure-Activity Relationship (SAR) Analysis : Compare derivatives with modified substituents (e.g., halogenation at C5 of naphthalene). Example SAR trends:

| Modification | Observed Effect |

|---|---|

| Electron-withdrawing groups (e.g., -NO₂) | Increased antimicrobial activity |

| Bulkier phenoxy substituents | Reduced cytotoxicity |

- Multi-Omics Integration : Combine transcriptomics and proteomics to identify off-target effects .

Q. What advanced techniques characterize intermolecular interactions in crystalline forms?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.